1-(4-Bromo-2-hydroxyphenyl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves the use of commercially available bromophenols or brominated derivatives as starting materials. For instance, in the synthesis of enantioenriched amines, racemic amines and prochiral ketones derived from 2-bromophenols have been used, with biotransamination and lipase-catalyzed kinetic resolution as key steps to achieve high enantiomeric excess . Similarly, the synthesis of 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one was achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol, using sodium hydroxide as a catalyst . These methods highlight the versatility of brominated compounds in organic synthesis and their potential to be transformed into various biologically active molecules.
Molecular Structure Analysis
The molecular structure of brominated compounds is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-visible spectrometry. Density functional theory (DFT) calculations are also employed to predict and confirm the structural and spectroscopic data of these molecules in the ground state . For example, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of a related compound were thoroughly investigated, providing insights into the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the carbonyl group. These sites can undergo nucleophilic substitution, addition, and cycloaddition reactions, leading to the formation of diverse structures like furans, cyclopentenones, and other heterocyclic compounds . The reactivity of these compounds makes them valuable intermediates in the synthesis of complex organic molecules with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and the carbonyl function can affect the acidity of the hydroxyl group, the boiling and melting points, and the solubility of the compound in various solvents. These properties are crucial for the compound's behavior in chemical reactions and its potential applications. For instance, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were investigated, showing that the biological activities were influenced by the structure of the compounds .
Scientific Research Applications
Synthesis and Characterization for Anesthetics
- 1-(4-Bromo-2-hydroxyphenyl)propan-1-one has been studied for its potential use in intravenous anesthetics. The compound was synthesized and biologically examined along with its derivatives, exploring their possible application in anesthesia (Stenlake et al., 1989).
Antimicrobial and Antiradical Activity
- Research has explored the synthesis of a series of derivatives of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one, testing them for antimicrobial and antioxidant properties. These derivatives demonstrated lower biological activities compared to certain types of beta blockers, but still presented notable antimicrobial and antiradical properties (Čižmáriková et al., 2020).
Transition Metal Complexes and Antimicrobial Studies
- The compound has been used in the synthesis of new ligands and their transition metal complexes. These complexes were characterized and showed moderate to excellent antimicrobial activity against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Sampal et al., 2018).
Use in Liquid Crystalline Dendrimers
- The compound's derivatives have been synthesized and characterized for their application in thermotropic liquid crystalline dendrimers. These dendrimers are of interest due to their unique properties and potential applications in various fields, including materials science (Percec et al., 1994).
Bioremediation Applications
- A study focused on the bioremediation of Bisphenol A using a fungus, with 1-(4-Bromo-2-hydroxyphenyl)propan-1-one being a related compound in this context. The research demonstrated the potential of certain fungi in degrading environmental pollutants, which could have significant implications for environmental clean-up and bioremediation efforts (Chhaya & Gupte, 2013).
Safety And Hazards
properties
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPNEVIZAJTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170356 | |
Record name | Propiophenone, 4-bromo-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-hydroxyphenyl)propan-1-one | |
CAS RN |
17764-92-0 | |
Record name | Propiophenone, 4-bromo-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiophenone, 4-bromo-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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